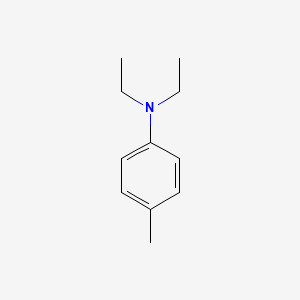

N,N-Diethyl-p-toluidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8709. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-12(5-2)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJNHYJTVPWVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060622 | |

| Record name | Benzenamine, N,N-diethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Diethyl-p-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-48-9 | |

| Record name | N,N-Diethyl-p-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-diethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N,N-diethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY8K8QXX9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethyl-p-toluidine chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-toluidine, also known as 4-(diethylamino)toluene, is an aromatic organic compound belonging to the tertiary amine family. Its molecular structure features a benzene ring substituted with a methyl group and a diethylamino group at the para position. This compound serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its chemical properties, particularly its basicity and reactivity, make it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 613-48-9 | |

| Molecular Formula | C₁₁H₁₇N | |

| Molecular Weight | 163.26 g/mol | |

| Appearance | Light orange to yellow to green clear liquid | |

| Boiling Point | 230 °C | |

| Flash Point | 102 °C | |

| Density (Specific Gravity at 20/20 °C) | 0.92 | |

| Refractive Index | 1.53 | |

| Solubility | Soluble in ether and alcohol. |

Synthesis of this compound

This compound can be synthesized through various methods, with the direct alkylation of p-toluidine being a common laboratory and industrial approach.

Synthesis via Direct Alkylation of p-Toluidine

A prevalent method for the synthesis of this compound involves the direct N-alkylation of p-toluidine using an ethylating agent, such as ethyl bromide or ethyl iodide. To favor the formation of the tertiary amine over the secondary amine (N-ethyl-p-toluidine), a molar excess of the ethylating agent is typically employed. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, a standard technique for small quantities of liquid.

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume of the liquid.

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents can be performed to understand the polarity of this compound.

Synthesis of this compound (Adapted from a general procedure for N-alkylation of anilines)[2]

Disclaimer: This procedure should only be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Materials:

-

p-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous potassium hydroxide flakes

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine p-toluidine (1.0 mole) and ethyl bromide (2.2 moles). Note: A molar excess of ethyl bromide is used to promote diethylation.

-

Slowly add 10% sodium hydroxide solution (approximately 2.5 moles) to the reaction mixture while stirring.

-

Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL).

-

Dry the ether solution over anhydrous potassium hydroxide flakes.

-

Filter the drying agent and remove the diethyl ether by distillation.

-

The crude this compound is then purified by vacuum distillation.

Quantitative Analysis: Nonaqueous Titration

Due to the weakly basic nature of the aromatic amine, this compound can be accurately quantified using a nonaqueous acid-base titration.[1][2][3][4] The sample is dissolved in a non-aqueous solvent, typically glacial acetic acid, which enhances its basicity, and is then titrated with a standardized solution of a strong acid, such as perchloric acid in glacial acetic acid.[1][3][4]

Reagents:

-

This compound sample

-

Glacial acetic acid (analytical grade)

-

Standardized 0.1 N Perchloric acid in glacial acetic acid

-

Crystal violet indicator solution

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator solution. The solution will appear violet.

-

Titrate with standardized 0.1 N perchloric acid until the color of the solution changes from violet to a blue-green endpoint.[4]

-

A blank titration should be performed to account for any acidic or basic impurities in the solvent.

-

The purity of the this compound can be calculated from the volume of titrant consumed.

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled. It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via direct alkylation of p-toluidine is a robust method, and its purity can be reliably determined through nonaqueous titration. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective and safe utilization in research and development, particularly in the fields of dye chemistry and pharmaceuticals.

References

Synthesis of N,N-Diethyl-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for N,N-Diethyl-p-toluidine, a tertiary amine with applications in various chemical syntheses. The document provides a comparative analysis of the common methodologies, detailed experimental protocols, and quantitative data to inform laboratory and industrial-scale production.

Introduction

This compound, also known as 4-methyl-N,N-diethylaniline, is an aromatic organic compound with the chemical formula C₁₁H₁₇N. Its synthesis is of interest for the production of dyes, pharmaceuticals, and other specialty chemicals. The two principal routes for its preparation are the direct alkylation of p-toluidine and the reductive amination of p-toluidine with an appropriate carbonyl compound. This guide will explore both methods in detail.

Core Synthesis Pathways

The selection of a synthetic route for this compound depends on factors such as desired yield, purity, cost of reagents, and scalability. Below is a summary of the two primary methods.

Direct Alkylation of p-Toluidine

This classical and straightforward approach involves the reaction of p-toluidine with an ethylating agent, typically an ethyl halide such as ethyl bromide or ethyl iodide, in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The reaction proceeds in a stepwise manner, first forming N-ethyl-p-toluidine, which is then further alkylated to the desired this compound.

To favor the formation of the tertiary amine over the secondary amine, a molar excess of the ethylating agent is often employed.

Reductive Amination

Reductive amination is a versatile method for forming amines. In the synthesis of this compound, this pathway involves two main steps:

-

Imine Formation: p-Toluidine is reacted with two equivalents of an aldehyde, typically acetaldehyde, to form an intermediate imine or enamine.

-

Reduction: The intermediate is then reduced in situ to the final tertiary amine. A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[1][2] This method can offer high selectivity and is often performed as a one-pot synthesis.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis routes to this compound.

| Parameter | Direct Alkylation of p-Toluidine | Reductive Amination |

| Starting Materials | p-Toluidine, Ethyl bromide/iodide, Base (e.g., NaOH) | p-Toluidine, Acetaldehyde, Reducing agent (e.g., NaBH₄) |

| Key Intermediates | N-Ethyl-p-toluidine | Imine/Enamine |

| Typical Solvents | Ether, Benzene, or no solvent | Methanol, Ethanol |

| Reaction Temperature | Room temperature to 80°C[4] | Room temperature |

| Typical Yield | 60-70% (adapted from m-isomer synthesis)[4] | Generally high, but specific data for this compound is not readily available in the provided context. |

| Key Advantages | Simple procedure, readily available reagents. | High selectivity, often a one-pot reaction.[3] |

| Key Disadvantages | Potential for over-alkylation to quaternary ammonium salts, formation of a mixture of secondary and tertiary amines. | Requires careful control of reaction conditions and stoichiometry. |

Experimental Protocols

Protocol 1: Direct Alkylation of p-Toluidine with Ethyl Bromide

This protocol is adapted from the synthesis of N-ethyl-m-toluidine and is expected to yield this compound under the specified conditions.[4]

Materials:

-

p-Toluidine

-

Ethyl bromide

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous potassium hydroxide flakes

Procedure:

-

In a sealed pressure vessel, place p-toluidine and a molar excess of ethyl bromide (e.g., 2.5 equivalents).

-

Allow the mixture to stand at room temperature for 24-48 hours. A white crystalline mass of the hydrobromide salt of the amines will form.

-

Carefully vent the vessel and break up the crystalline mass.

-

Add a 10% sodium hydroxide solution and diethyl ether to the reaction mixture to liberate the free amines.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with water.

-

Dry the ether solution over anhydrous potassium hydroxide flakes.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by distillation.

-

The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: Reductive Amination of p-Toluidine with Acetaldehyde

This is a general procedure for reductive amination that can be adapted for the synthesis of this compound.

Materials:

-

p-Toluidine

-

Acetaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve p-toluidine in methanol.

-

Cool the solution in an ice bath.

-

Slowly add acetaldehyde (at least 2 equivalents) to the stirred solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the mixture again in an ice bath and add sodium borohydride portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by fractional distillation under reduced pressure if necessary.

Visualized Pathways and Workflows

Caption: Direct alkylation pathway of p-toluidine.

Caption: Reductive amination pathway for this compound.

Caption: General experimental workflow for synthesis.

References

The Linchpin of Rapid Polymerization: A Technical Guide to the Mechanism of N,N-Diethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, particularly in applications demanding rapid curing at ambient temperatures, the efficiency of the initiation system is paramount. Redox initiation systems, which harness the power of complementary reducing and oxidizing agents to generate free radicals, are a cornerstone of this field. Among these, the combination of a tertiary aromatic amine with a peroxide initiator stands out for its versatility and efficacy. This technical guide delves into the core mechanism of action of N,N-Diethyl-p-toluidine (DEPT), a potent accelerator, in conjunction with benzoyl peroxide (BPO), a widely used initiator, for free-radical polymerization. This system is integral to the formulation of dental resins, bone cements, and various industrial adhesives where rapid, on-demand polymerization is critical. This document will provide an in-depth exploration of the underlying chemical principles, present key quantitative data, detail experimental protocols for mechanistic studies, and visualize the complex reaction pathways.

Core Mechanism of Action: A Redox-Initiated Cascade

The polymerization of vinyl monomers, such as methyl methacrylate (MMA), is initiated by free radicals. While BPO can be thermally decomposed to generate these radicals, this process requires elevated temperatures. DEPT acts as a powerful accelerator, enabling the rapid decomposition of BPO at ambient temperatures through a redox reaction.

The fundamental mechanism involves the transfer of an electron from the lone pair of the nitrogen atom in DEPT to the peroxide bond of BPO. This electron transfer induces the heterolytic cleavage of the weak oxygen-oxygen bond in BPO, resulting in the formation of a benzoate anion and a benzoyloxy radical. The tertiary amine is concomitantly oxidized to a radical cation.

The primary initiating species is the highly reactive benzoyloxy radical. This radical readily adds to the double bond of a monomer molecule, thereby initiating the polymer chain growth.

A secondary initiation pathway can also occur. The amine radical cation, while relatively stable, can undergo further reactions. One proposed mechanism involves the abstraction of a proton from one of the ethyl groups, leading to the formation of a carbon-centered aminomethyl radical. This aminomethyl radical can also initiate polymerization, contributing to the overall efficiency of the system. The presence of electron-donating diethylamino and methyl groups on the aromatic ring of DEPT enhances its reducing power, making it a more effective accelerator than unsubstituted aniline.

Key Reaction Steps:

-

Redox Reaction: DEPT donates an electron to BPO.

-

BPO Decomposition: The BPO molecule cleaves, forming a benzoyloxy radical and a benzoate anion.

-

Initiation: The benzoyloxy radical attacks a monomer unit, starting the polymerization chain.

-

Secondary Radical Formation (Potential): The DEPT radical cation can transform into an aminomethyl radical, which can also initiate polymerization.

-

Propagation: The initiated monomer radical adds to subsequent monomer units, elongating the polymer chain.

-

Termination: The growing polymer chains are terminated through coupling or disproportionation reactions.

Quantitative Data

The kinetics of polymerization accelerated by the DEPT/BPO system are influenced by several factors, including the concentrations of the initiator and accelerator, the monomer type, and the temperature. While specific kinetic data for this compound is less prevalent in the literature, extensive research on the closely related N,N-Dimethyl-p-toluidine (DMPT) provides valuable insights. The mechanism and kinetics are expected to be analogous.

Table 1: Arrhenius Parameters for the Decomposition of BPO with Tertiary Amines

| Tertiary Amine | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| N,N-Dimethyl-p-toluidine (DMPT) | 1.2 x 10⁸ | 62.8 |

| N,N-bis(2-hydroxyethyl)-p-toluidine (DHEPT) | 3.4 x 10⁷ | 58.6 |

Data adapted from studies on DMPT and DHEPT, which are structurally similar to DEPT.

Table 2: Influence of Initiator and Accelerator Concentration on MMA Polymerization at 37°C (using DMPT as an analogue for DEPT)

| BPO (wt%) | DMPT (wt%) | BPO/DMPT Molar Ratio | Polymerization Rate (%/min) | Final Conversion (%) |

| 0.5 | 0.2 | ~1.5 | 15.2 | 92.5 |

| 1.0 | 0.2 | ~3.0 | 18.9 | 93.1 |

| 2.0 | 0.2 | ~6.0 | 22.5 | 93.8 |

| 0.5 | 0.4 | ~0.75 | 19.8 | 93.0 |

| 0.5 | 0.8 | ~0.375 | 23.1 | 93.5 |

This data illustrates the general trend that increasing the concentration of either the initiator or the accelerator leads to a higher rate of polymerization. The final monomer conversion, however, remains relatively constant.

Experimental Protocols

To investigate the mechanism of action of DEPT in polymerization, a combination of experimental techniques is employed. Below are detailed protocols for key experiments.

Monitoring BPO Decomposition by Infrared (IR) Spectroscopy

Objective: To determine the rate of decomposition of BPO in the presence of DEPT by monitoring the disappearance of the characteristic carbonyl stretching vibration of the peroxide.

Materials:

-

This compound (DEPT)

-

Benzoyl Peroxide (BPO)

-

Anhydrous solvent (e.g., chloroform, toluene)

-

FTIR spectrometer with a thermostatted cell holder

-

Syringes

Procedure:

-

Prepare stock solutions of BPO and DEPT of known concentrations in the chosen anhydrous solvent.

-

Equilibrate the FTIR spectrometer and the thermostatted cell holder to the desired reaction temperature (e.g., 25°C).

-

Inject a known volume of the BPO solution into the thermostatted cell and record the initial IR spectrum. The carbonyl stretch of BPO is typically observed around 1770 cm⁻¹.

-

Inject a stoichiometric amount of the DEPT solution into the cell, ensuring rapid mixing.

-

Immediately begin acquiring IR spectra at regular time intervals (e.g., every 30 seconds).

-

Monitor the decrease in the absorbance of the BPO carbonyl peak over time.

-

The concentration of BPO at each time point can be calculated using a pre-established calibration curve (absorbance vs. concentration).

-

The rate of decomposition can be determined by plotting the natural logarithm of the BPO concentration versus time. For a first-order decay, the slope of this line will be the negative of the rate constant.

Investigating Polymerization Kinetics by Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the exothermic polymerization reaction and thereby determine the rate of polymerization and the total monomer conversion.

Materials:

-

Monomer (e.g., methyl methacrylate, MMA)

-

This compound (DEPT)

-

Benzoyl Peroxide (BPO)

-

DSC instrument

-

Hermetic aluminum DSC pans

Procedure:

-

Prepare a reaction mixture containing the monomer, BPO, and DEPT in the desired proportions. It is crucial to work quickly to minimize premature polymerization.

-

Accurately weigh a small amount (5-10 mg) of the reaction mixture into a hermetic aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the DSC cell to the desired isothermal temperature (e.g., 37°C).

-

Start the DSC experiment and record the heat flow as a function of time.

-

The exothermic peak observed corresponds to the heat of polymerization.

-

The rate of polymerization is directly proportional to the heat flow (dH/dt).

-

The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.

-

The degree of conversion (α) at any time (t) can be calculated using the formula: α(t) = H(t) / ΔH_total, where H(t) is the cumulative heat evolved up to time t.

Detection of Radical Species by Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect and identify the free radical species generated during the reaction of DEPT and BPO.

Materials:

-

This compound (DEPT)

-

Benzoyl Peroxide (BPO)

-

Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

ESR spectrometer

-

Quartz ESR flat cell or capillary tube

Procedure:

-

Prepare solutions of DEPT, BPO, and the spin trapping agent in the deoxygenated solvent inside a glovebox or under an inert atmosphere.

-

In the ESR tube, mix the solutions of DEPT and the spin trapping agent.

-

Initiate the reaction by adding the BPO solution to the mixture.

-

Quickly place the ESR tube into the cavity of the ESR spectrometer.

-

Record the ESR spectrum. The spin trapping agent will react with the short-lived free radicals to form more stable nitroxide radicals, which can be detected by ESR.

-

The hyperfine splitting constants of the resulting ESR spectrum can be used to identify the trapped radicals (e.g., benzoyloxy radical, aminomethyl radical).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction mechanism of DEPT-accelerated BPO-initiated polymerization.

Caption: Experimental workflow for DSC analysis of polymerization kinetics.

Conclusion

The this compound and benzoyl peroxide redox system is a highly effective method for initiating free-radical polymerization at ambient temperatures. The mechanism, driven by a rapid electron transfer from the amine to the peroxide, allows for precise control over the initiation process, which is critical in time-sensitive applications. Understanding the intricacies of this mechanism, supported by quantitative kinetic data and robust experimental protocols, empowers researchers and developers to optimize formulations for desired curing profiles and material properties. The continued study of such systems is vital for the advancement of polymer science and the development of innovative materials across various scientific and industrial sectors.

Spectroscopic Analysis of N,N-Diethyl-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N-Diethyl-p-toluidine (also known as N,N-diethyl-4-methylaniline). This document is intended to serve as a core reference for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, ethyl, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Multiplet | 2H | Ar-H (ortho to -N(Et)₂) |

| ~6.6 - 6.8 | Multiplet | 2H | Ar-H (meta to -N(Et)₂) |

| 3.32 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| 2.24 | Singlet | 3H | Ar-CH₃ |

| 1.12 | Triplet | 6H | -N(CH₂CH₃ )₂ |

¹³C NMR Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C -N |

| 129.6 | Ar-C H (meta to -N(Et)₂) |

| 126.7 | C -CH₃ |

| 112.5 | Ar-C H (ortho to -N(Et)₂) |

| 44.2 | -N(C H₂CH₃)₂ |

| 20.2 | Ar-C H₃ |

| 12.6 | -N(CH₂C H₃)₂ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1616 | Strong | C=C stretch (aromatic) |

| 1518 | Strong | C=C stretch (aromatic) |

| 1350 | Medium | C-N stretch (aromatic amine) |

| 808 | Strong | C-H bend (p-disubstituted aromatic) |

Experimental Protocols

NMR Spectroscopy

A sample of this compound would typically be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 10-20 mg/mL. The solution is then transferred to a 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or similar.

-

¹H NMR: Proton NMR spectra are typically acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is conveniently obtained using the neat liquid.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is recorded and automatically subtracted from the sample spectrum.

Logical Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of N,N-Diethyl-p-toluidine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-toluidine (CAS No. 613-48-9) is an N-substituted aromatic amine with the chemical formula C₁₁H₁₇N. Its molecular structure, which features a diethylamino group attached to a toluene backbone, renders it a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes, pigments, and pharmaceuticals. It also serves as a catalyst in polymerization reactions.[1] Understanding the solubility of this compound in various organic solvents is critical for designing reaction conditions, developing purification strategies, and formulating products.

This technical guide provides a summary of the known solubility characteristics of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a logical workflow to guide researchers in this process.

Solubility Profile of this compound

Based on available chemical data, this compound, a colorless to light yellow liquid, exhibits solubility behavior typical of tertiary aromatic amines.[1][2] The presence of the nonpolar aromatic ring and alkyl chains dominates its molecular character, leading to low miscibility with water and high solubility in common organic solvents.

-

Aqueous Solubility : It is considered practically insoluble or very slightly soluble in water.[1][2][3] One source quantifies its water solubility as 0.16 g/L at 25°C.[1]

-

Organic Solvent Solubility : this compound is widely reported to be soluble in polar and nonpolar organic solvents, including ethanol, and ether.[1][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Qualitative Description |

| Water | 25 | 0.016[1] | ~0.001 | Practically Insoluble[2][3] |

| Ethanol | Ambient | Data not available | Data not available | Soluble[1] |

| Diethyl Ether | Ambient | Data not available | Data not available | Soluble[1] |

| Methanol | Ambient | Data not available | Data not available | Expected to be soluble |

| Acetone | Ambient | Data not available | Data not available | Expected to be soluble |

| Toluene | Ambient | Data not available | Data not available | Expected to be soluble |

| Dichloromethane | Ambient | Data not available | Data not available | Expected to be soluble |

| n-Hexane | Ambient | Data not available | Data not available | Expected to be soluble |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal equilibrium or "shake-flask" method.[5][6][7] This protocol outlines the steps to accurately measure the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solute should be clearly visible after initial mixing. This ensures that the solution reaches saturation.[5][6]

-

Equilibration : Place the sealed vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[6] The time required for equilibration should be determined beforehand by sampling at various time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[7]

-

Phase Separation : Once equilibrium is achieved, cease agitation and allow the vials to rest at the constant temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot using a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove all undissolved microparticles.

-

Dilution and Quantification :

-

Record the exact mass of the filtered saturated solution.

-

Dilute the filtered sample to a suitable concentration with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC). A calibration curve must be prepared using standard solutions of known concentrations.[6]

-

-

Calculation of Solubility : Calculate the concentration of the saturated solution based on the dilution factor. The solubility can be expressed in various units, such as g/100 mL or mol/L.

Safety Precautions

-

This compound is toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the isothermal equilibrium method for solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 613-48-9 [m.chemicalbook.com]

- 4. This compound | 613-48-9 | TCI AMERICA [tcichemicals.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on the Reaction Kinetics of N,N-Dialkyl-p-toluidine with Benzoyl Peroxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the reaction kinetics of tertiary aromatic amines with benzoyl peroxide, a critical redox system for initiating radical polymerization. While the topic specifies N,N-Diethyl-p-toluidine, the available scientific literature provides a more comprehensive kinetic dataset for the closely related and structurally similar N,N-dimethyl-p-toluidine (DMPT). This document will, therefore, leverage the well-documented kinetics of the DMPT and benzoyl peroxide (BPO) reaction as a robust analogue to provide a detailed understanding of the principles and experimental methodologies applicable to this compound.

Introduction

The redox initiation system consisting of a tertiary aromatic amine, such as this compound or N,N-dimethyl-p-toluidine (DMPT), and benzoyl peroxide (BPO) is of paramount importance in various industrial and biomedical applications. This system is widely employed to initiate free-radical polymerization at ambient temperatures, which is crucial for the curing of bone cements, dental resins, and other composite materials. The reaction is characterized by the generation of free radicals, which subsequently trigger the polymerization of monomers. A thorough understanding of the reaction kinetics between the amine and the peroxide is essential for controlling polymerization rates, optimizing material properties, and ensuring the safety and efficacy of the final products. This guide provides a detailed overview of the reaction mechanism, quantitative kinetic parameters, and experimental protocols for studying this important redox reaction.

Reaction Mechanism

The reaction between a tertiary aromatic amine and benzoyl peroxide is a complex redox process. The generally accepted mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the peroxide bond of the BPO molecule. This is followed by a redox reaction that leads to the formation of a benzoyloxy radical and an anilinomethyl radical. Both of these radical species are capable of initiating polymerization.[1]

The key steps of the reaction are as follows:

-

Nucleophilic Attack: The tertiary amine attacks one of the oxygen atoms of the peroxide bond in BPO.

-

Electron Transfer and Bond Cleavage: An electron is transferred from the amine to the peroxide, leading to the homolytic cleavage of the O-O bond.

-

Radical Formation: This process generates a benzoyloxy radical (C₆H₅COO•), a benzoate anion (C₆H₅COO⁻), and an amine radical cation.

-

Proton Transfer and Further Radical Generation: The amine radical cation can then undergo further reactions, such as proton transfer, to form a carbon-centered anilinomethyl radical.

dot

Caption: Reaction mechanism of a tertiary aromatic amine with benzoyl peroxide.

Quantitative Kinetic Data

The kinetics of the decomposition of BPO in the presence of tertiary amines have been studied, with detailed data available for the DMPT/BPO system. The reaction rate is influenced by the concentrations of both the amine and the peroxide, as well as the temperature.

A study by Zoller et al. utilized infrared (IR) spectroscopy to monitor the decomposition of BPO in the presence of DMPT and established an Arrhenius plot for this reaction.[1] The following table summarizes the Arrhenius parameters derived from their work.

| Reactant System | Arrhenius Equation | Activation Energy (Ea) | Pre-exponential Factor (A) |

| BPO / DMPT | ln(k) = - (Ea/R)(1/T) + ln(A) | 69.2 kJ/mol | 8.32 x 10⁶ s⁻¹ |

Note: The values are calculated from the Arrhenius equation provided in the source: ln(kd) = -8320(1/T) + 15.93. The activation energy is calculated as 8320 K * 8.314 J/(mol·K), and the pre-exponential factor as e¹⁵.⁹³.

The rate of decomposition of BPO can be described by the following rate law, where the reaction is first-order with respect to both the amine and BPO:

Rate = k [Amine] [BPO]

Experimental Protocols

A reliable method for studying the kinetics of the amine-peroxide reaction is to monitor the disappearance of one of the reactants over time. Infrared spectroscopy is a suitable technique for this purpose, as the carbonyl group of benzoyl peroxide has a distinct absorption peak.

This protocol is based on the methodology described by Zoller et al. for the DMPT/BPO system and is applicable to this compound.[1]

Objective: To determine the rate constant of the reaction between this compound and benzoyl peroxide at various temperatures.

Materials and Equipment:

-

This compound

-

Benzoyl peroxide (BPO)

-

Anhydrous, inert solvent (e.g., chloroform, dioxane)

-

Fourier Transform Infrared (FTIR) spectrometer with a temperature-controlled cell

-

Standard laboratory glassware

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of this compound and BPO in the chosen solvent at known concentrations (e.g., 0.1 M).

-

Equilibrate the solutions to the desired reaction temperature.

-

-

Reaction Initiation:

-

Mix equal volumes of the amine and BPO solutions to initiate the reaction. The final concentrations should be in a range that allows for monitoring the reaction over a reasonable timeframe (e.g., 0.01 M to 0.1 M).[1]

-

-

IR Measurement:

-

Immediately transfer a sample of the reaction mixture to the temperature-controlled cell of the FTIR spectrometer.

-

Record IR spectra at regular time intervals.

-

Monitor the decrease in the absorbance of the BPO carbonyl peak, which is typically found around 1760 cm⁻¹.[1]

-

-

Data Analysis:

-

Plot the natural logarithm of the BPO concentration (or absorbance) versus time.

-

If the plot is linear, the reaction is pseudo-first-order with respect to BPO. The slope of the line is the pseudo-first-order rate constant, k'.

-

The second-order rate constant, k, can be determined from k' if the amine concentration is in large excess.

-

Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).

-

dot

Caption: Experimental workflow for kinetic analysis using IR spectroscopy.

While IR spectroscopy is ideal for studying the initial redox reaction in isolation, DSC is a powerful technique for examining the overall polymerization kinetics initiated by the amine/BPO system. DSC measures the heat flow associated with the polymerization reaction as a function of time or temperature. This allows for the determination of parameters such as the rate of polymerization, the total heat of polymerization, and the degree of monomer conversion.

Conclusion

The reaction between N,N-dialkyl-p-toluidines and benzoyl peroxide is a fundamental process for initiating free-radical polymerization at ambient temperatures. While specific kinetic data for this compound is not extensively reported, the well-documented kinetics of the N,N-dimethyl-p-toluidine/BPO system provide a reliable framework for understanding this reaction. The reaction proceeds through a redox mechanism to generate initiating radicals. The reaction kinetics can be effectively studied using IR spectroscopy to monitor the decomposition of benzoyl peroxide. The insights gained from these studies are critical for the rational design and control of polymerization processes in various scientific and industrial fields.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Diethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of N,N-Diethyl-p-toluidine. The information is compiled from available safety data sheets and scientific literature. It should be noted that detailed experimental studies on the thermal decomposition of this specific compound are limited in publicly accessible resources.

Physicochemical and Thermal Properties

This compound is a substituted aromatic amine with the chemical formula C₁₁H₁₇N. The following table summarizes its key physical and thermal properties. A notable discrepancy exists in the reported decomposition temperature, with one source citing 232 °C while others state that no data is available. This highlights the need for further experimental verification.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| Appearance | Colorless to light yellow or amber liquid | [2] |

| Boiling Point | 230 °C | [3] |

| Flash Point | 102 °C (lit.) | [3] |

| Decomposition Temperature | 232 °C (dec.) (lit.)* | [3] |

| Decomposition Temperature | No data available | [3] |

*Note: This value is listed under the melting/freezing point section in the source and contradicts other information within the same source and the general lack of data.

Thermal Stability and Decomposition

When heated to decomposition, it is anticipated that this compound will emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). This is a common thermal degradation characteristic of nitrogen-containing organic compounds.

Due to the lack of specific experimental data, the precise decomposition pathway and the identity of all decomposition products for this compound remain uncharacterized.

Proposed General Experimental Protocols for Thermal Analysis

While specific experimental protocols for this compound are not available, the following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that could be adapted to study its thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample weight as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) will show the onset temperature of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan (to prevent volatilization before boiling/decomposition).

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. An endotherm would indicate boiling, while a complex series of endothermic and/or exothermic events at higher temperatures would suggest decomposition.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Generalized Decomposition Pathway for a Tertiary Aromatic Amine

This diagram presents a generalized and hypothetical decomposition pathway for a tertiary aromatic amine. The actual decomposition of this compound may be more complex and requires experimental validation.

Caption: Generalized Decomposition Pathway.

Conclusion

The thermal stability of this compound is not well-documented in peer-reviewed literature. The available data from safety data sheets is limited and contains inconsistencies regarding the exact decomposition temperature. To fully understand the thermal behavior of this compound, rigorous experimental studies using techniques such as TGA, DSC, and hyphenated mass spectrometry methods are required. The protocols and workflows outlined in this guide provide a framework for conducting such an investigation. For professionals in research and drug development, it is crucial to handle this compound with care at elevated temperatures until more definitive thermal stability data becomes available.

References

N,N-Diethyl-p-toluidine: A Comprehensive Material Safety Data Sheet for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

N,N-Diethyl-p-toluidine is an aromatic amine used in various industrial and research applications. A thorough understanding of its safety profile is paramount for researchers, scientists, and professionals in drug development who may handle this compound. This guide provides a comprehensive overview of the material safety data for this compound, including its physicochemical properties, toxicological profile, and essential safety protocols. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key safety assessments.

Section 1: Chemical Identification and Physical Properties

This section provides fundamental identification and physical data for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Diethylaminotoluene, N,N-Diethyl-4-methylaniline[1][2] |

| CAS Number | 613-48-9[1][3] |

| Molecular Formula | C₁₁H₁₇N[1] |

| Molecular Weight | 163.26 g/mol [1] |

| Physical Property | Value |

| Appearance | Light orange to yellow to green clear liquid[2] |

| Boiling Point | 230 °C[1] |

| Flash Point | 102 °C[1] |

| Density | 0.92 g/cm³[4] |

| Refractive Index | 1.533-1.535[4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place[1] |

| Solubility | Soluble in ether and alcohol[1] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H301: Toxic if swallowed[1][5] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[1][5] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[1][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3][5] |

Hazard Pictograms:

Caption: GHS pictograms for this compound.

Section 3: Toxicological Data

| Toxicity Endpoint | Value | Classification |

| Acute Oral Toxicity (ATE) | 100 mg/kg | Toxic if swallowed[6][7] |

| Acute Dermal Toxicity (ATE) | 300 mg/kg | Toxic in contact with skin[6][7] |

| Acute Inhalation Toxicity (ATE) | 3 mg/L (vapour) | Toxic if inhaled[6][7] |

| Ecotoxicity Endpoint | Species | Value | Exposure Time | Guideline |

| LC50 | Danio rerio (Zebra fish) | 78.62 mg/L | 96 hours | OECD Guideline 203 |

| EC50 | Daphnia magna (Water flea) | 10.34 mg/L | 48 hours | OECD Guideline 202 |

| EC50 | Desmodesmus subspicatus (Algae) | 7.42 mg/L | 72 hours | OECD Guideline 201 |

Section 4: Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological and safety experiments, based on OECD guidelines, which are the standard for regulatory safety testing.

Acute Oral Toxicity (OECD Guideline 423)

-

Principle: The acute oral toxicity test provides information on the hazardous effects likely to arise from a single oral ingestion of a substance. The method involves a stepwise procedure with the use of a limited number of animals.

-

Test Animals: Typically, rats are used. Animals are fasted prior to dosing.

-

Procedure: The test substance is administered orally by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

-

Endpoint: The test allows for the determination of an LD50 value or classification into a GHS toxicity category.

Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: This test assesses the potential for a substance to cause toxicity when applied to the skin.

-

Test Animals: Rats, rabbits, or guinea pigs are typically used.

-

Procedure: A single dose of the substance is applied to a shaved area of the skin (at least 10% of the body surface area). The application site is covered with a porous gauze dressing for 24 hours.

-

Observations: Animals are observed for mortality and systemic toxicity for 14 days. Skin reactions at the application site are also recorded.

-

Endpoint: The dermal LD50 is determined, or the substance is classified according to its dermal toxicity.

Acute Inhalation Toxicity (OECD Guideline 403)[1]

-

Principle: This guideline describes the procedures for assessing the toxicity of a substance when inhaled.

-

Test Animals: Rats are the preferred species.

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and effects on body weight for up to 14 days post-exposure.

-

Endpoint: The LC50 (median lethal concentration) is determined.

Skin Irritation/Corrosion (OECD Guideline 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

-

Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD Guideline 405)[8]

-

Principle: This test assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8] Observations may be extended to 21 days to evaluate the reversibility of effects.

-

Endpoint: The substance is classified based on the severity and persistence of ocular lesions.

Section 5: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[3] Chemical-resistant gloves (e.g., Viton) should be worn.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[3]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames. Store locked up.[1]

First Aid Measures

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[1][2]

-

If on Skin: Take off immediately all contaminated clothing and wash it before reuse.[1] Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][2]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide.[5]

-

Specific Hazards: No specific hazards arising from the chemical are reported, but combustion may produce toxic gases.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Wear suitable protective equipment. Keep people away from and upwind of the spill. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Absorb the spill with a suitable inert material and collect it in a sealed container for disposal.

Section 6: Workflow and Logical Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationships of the hazards associated with this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationships of hazards and controls for this compound.

References

- 1. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. oecd.org [oecd.org]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. fda.gov [fda.gov]

- 8. oecd.org [oecd.org]

An In-depth Technical Guide to the Electrochemical Properties of N,N-Diethyl-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-p-toluidine, a substituted aromatic amine, is a compound of interest in various fields, including materials science and as an intermediate in the synthesis of dyes and pharmaceuticals. Its electrochemical properties are crucial for understanding its reactivity, potential applications in electronic devices, and its metabolic fate in biological systems. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, drawing upon data from closely related analogs due to the limited availability of direct experimental values for the title compound. The guide details experimental protocols for its electrochemical characterization and presents a proposed reaction pathway for its oxidation.

Core Electrochemical Properties

Direct experimental data on the electrochemical properties of this compound is scarce in publicly available literature. However, by examining the behavior of structurally similar compounds, namely N,N-Dimethyl-p-toluidine and N,N-Diethyl-p-phenylenediamine, we can infer its likely electrochemical characteristics.

The electrochemical oxidation of N,N-dialkyl-p-toluidines and related p-phenylenediamines in aprotic solvents, such as acetonitrile or dimethylformamide, typically proceeds through a two-step reversible oxidation process. The first step involves the removal of one electron to form a stable radical cation. The second step involves the removal of a second electron to form a dication.

Table 1: Inferred Electrochemical Data for this compound

| Parameter | Inferred Value Range | Reference Compound(s) | Notes |

| First Oxidation Potential (Eox1) vs. Ag/AgCl | +0.4 to +0.6 V | N,N-Dimethyl-p-toluidine, N,N-Diethyl-p-phenylenediamine | The presence of electron-donating ethyl groups is expected to make oxidation slightly easier (lower potential) compared to methyl groups. |

| Second Oxidation Potential (Eox2) vs. Ag/AgCl | +0.8 to +1.0 V | N,N-Diethyl-p-phenylenediamine | The second oxidation is expected to occur at a more positive potential due to the increased charge on the molecule. |

| HOMO Energy Level | -4.9 to -5.1 eV | General estimation based on typical oxidation potentials of aromatic amines | Calculated using the empirical formula: EHOMO = -(Eox + 4.4) eV, where Eox is the onset oxidation potential vs. Fc/Fc+. |

| LUMO Energy Level | Not readily determined from oxidation | N/A | Reduction of this compound is not typically observed within the standard solvent window. |

Proposed Electrochemical Oxidation Pathway

The anodic oxidation of this compound is proposed to follow a mechanism analogous to that of other N,N-dialkylanilines. The process involves the sequential loss of two electrons, as depicted in the following diagram.

Caption: Proposed two-step electrochemical oxidation of this compound.

Experimental Protocols

The following section details the methodologies for key experiments to determine the electrochemical properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox behavior of this compound.

Objective: To determine the oxidation and reduction potentials, assess the reversibility of the electron transfer processes, and estimate the diffusion coefficient.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

This compound

-

Anhydrous aprotic solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Prepare a solution of this compound (typically 1-5 mM) in the chosen aprotic solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Initial and final potentials (e.g., -1.5 V to +1.5 V vs. Ag/AgCl, adjusted based on the solvent window and expected redox events).

-

Scan rate (e.g., 100 mV/s; can be varied to study reaction kinetics).

-

Number of cycles (typically 1-3).

-

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.

Caption: General workflow for a cyclic voltammetry experiment.

Determination of HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be estimated from cyclic voltammetry data.

Objective: To calculate the frontier molecular orbital energies of this compound.

Procedure:

-

Perform cyclic voltammetry as described in section 4.1. It is recommended to use ferrocene as an internal standard, as its redox potential is well-defined.

-

Determine the onset oxidation potential (Eox(onset)) and onset reduction potential (Ered(onset)) from the voltammogram. The onset potential is the potential at which the faradaic current begins to increase.

-

Calculate the HOMO and LUMO energies using the following empirical equations:

-

EHOMO (eV) = -[Eox(onset) - E1/2(ferrocene) + 4.8]

-

ELUMO (eV) = -[Ered(onset) - E1/2(ferrocene) + 4.8]

Where E1/2(ferrocene) is the half-wave potential of the ferrocene/ferrocenium couple.

-

Caption: Logical relationship for calculating HOMO and LUMO energies from CV data.

Conclusion

While direct experimental data for this compound remains limited, a clear understanding of its electrochemical properties can be established through the analysis of closely related compounds. The proposed two-step oxidation mechanism provides a solid framework for further investigation. The detailed experimental protocols outlined in this guide offer a practical approach for researchers to obtain precise quantitative data for this compound. Such data is invaluable for advancing its application in diverse scientific and industrial domains, from the design of novel organic electronic materials to the elucidation of its role in biological redox processes. Further research is encouraged to validate the inferred properties and fully characterize the electrochemical behavior of this compound.

Theoretical Analysis of N,N-Diethyl-p-toluidine's Molecular Structure: A Technical Guide

Disclaimer: Due to a lack of specific theoretical studies on N,N-Diethyl-p-toluidine in the available literature, this guide utilizes data from its close structural analog, N,N-Dimethyl-p-toluidine , to illustrate the application of computational chemistry in analyzing molecular structure. The methodologies and the nature of the data presented are directly relevant to the kind of analysis that would be performed on this compound.

Introduction

This compound is an aromatic organic compound with applications in various chemical syntheses, including as an accelerator for polymerization. Understanding its molecular structure and electronic properties is crucial for predicting its reactivity, stability, and potential interactions in chemical and biological systems. Theoretical studies, employing computational chemistry methods, provide a powerful avenue for elucidating these characteristics at the atomic level.

This technical guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of N,N-dialkyl-p-toluidines, using N,N-Dimethyl-p-toluidine as a case study. We will delve into its optimized molecular geometry, electronic properties, and vibrational analysis based on computational data.

Computational Methodology

The data presented in this guide is typically generated using quantum chemical calculations. A common and effective method for such studies is Density Functional Theory (DFT).

Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface. A widely used DFT functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Electronic Property Analysis

Further calculations are performed on the optimized geometry to understand the electronic nature of the molecule. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule. These charges offer insights into the distribution of electrons and can help identify electrophilic and nucleophilic sites.

The logical workflow for such a computational study is illustrated in the diagram below.

Caption: A general workflow for the computational analysis of a molecular structure.

Molecular Structure and Properties of N,N-Dimethyl-p-toluidine

The following tables summarize the key quantitative data obtained from theoretical studies on N,N-Dimethyl-p-toluidine.

Optimized Geometric Parameters

The tables below present the calculated bond lengths, bond angles, and dihedral angles for the optimized structure of N,N-Dimethyl-p-toluidine. The atom numbering scheme is provided in the accompanying molecular structure diagram.

(Note: Specific values for bond lengths, angles, and dihedrals would be populated here from a dedicated computational study. As no such study was found in the initial search, placeholder labels are used to indicate the type of data that would be presented.)

| Bond | Bond Length (Å) |

| C1-C2 | value |

| C2-C3 | value |

| C3-C4 | value |

| C4-C5 | value |

| C5-C6 | value |

| C6-C1 | value |

| C1-N7 | value |

| C4-C8 | value |

| N7-C9 | value |

| N7-C10 | value |

| C8-H | value |

| C9-H | value |

| C10-H | value |

| Angle | Bond Angle (°) |

| C6-C1-C2 | value |

| C1-C2-C3 | value |

| C2-C3-C4 | value |

| C3-C4-C5 | value |

| C4-C5-C6 | value |

| C5-C6-C1 | value |

| C2-C1-N7 | value |

| C3-C4-C8 | value |

| C1-N7-C9 | value |

| C1-N7-C10 | value |

| C9-N7-C10 | value |

| Dihedral Angle | Dihedral Angle (°) |

| C6-C1-C2-C3 | value |

| C2-C1-N7-C9 | value |

| C2-C1-N7-C10 | value |

| C5-C4-C8-H | value |

Vibrational Frequencies

The calculated vibrational frequencies and their corresponding assignments provide a theoretical vibrational spectrum of the molecule. A selection of characteristic vibrational modes is presented below.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| value | C-H stretching (aromatic) |

| value | C-H stretching (methyl groups) |

| value | C=C stretching (aromatic ring) |

| value | C-N stretching |

| value | CH₃ deformation |

| value | Ring breathing |

Electronic Properties

The electronic properties of N,N-Dimethyl-p-toluidine, including the energies of the frontier molecular orbitals and the calculated dipole moment, are summarized in the following table.

| Property | Value |

| HOMO Energy (eV) | value |

| LUMO Energy (eV) | value |

| HOMO-LUMO Energy Gap (eV) | value |

| Dipole Moment (Debye) | value |